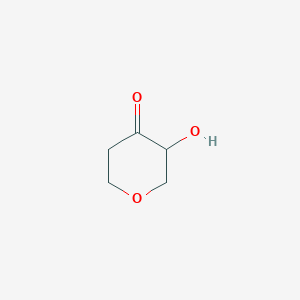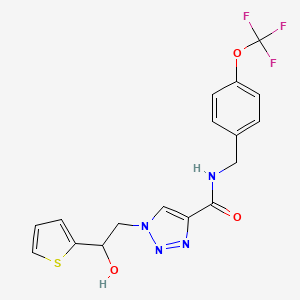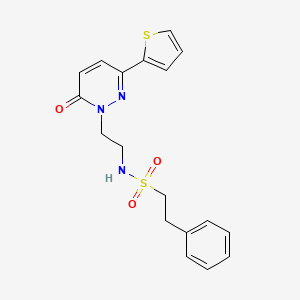
3-Hydroxytetrahydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxytetrahydro-4H-pyran-4-one:
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by 3-Hydroxyoxan-4-one are currently unknown. A study on a similar compound, 3-hydroxy-4-pyranone, revealed that it could be involved in the synthesis of fatty acids
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions varies, but they often involve the formation of complexes that can influence the function of the interacting molecules .
Cellular Effects
3-Hydroxyoxan-4-one has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyoxan-4-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow 3-Hydroxyoxan-4-one to exert its effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyoxan-4-one can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyoxan-4-one vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
3-Hydroxyoxan-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Hydroxyoxan-4-one is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-butenal under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the pyran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxytetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Formation of 3-oxodihydro-2H-pyran-4(3H)-one.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or alkylated pyran derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxytetrahydro-4H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural products.
Biology: In biological research, this compound is studied for its potential role as an enzyme inhibitor. It has been investigated for its ability to modulate the activity of certain enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
3,4-dihydro-2H-pyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group at a different position, leading to different reactivity and applications.
2,3-dihydro-4H-pyran: Another isomer with distinct chemical properties and uses.
Uniqueness: 3-Hydroxytetrahydro-4H-pyran-4-one is unique due to the presence of the hydroxyl group at the third carbon atom, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-hydroxyoxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONISXKJRMECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)








![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)


